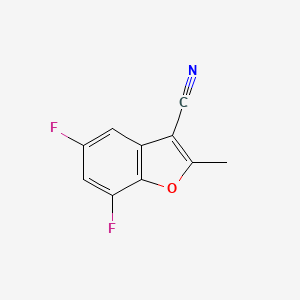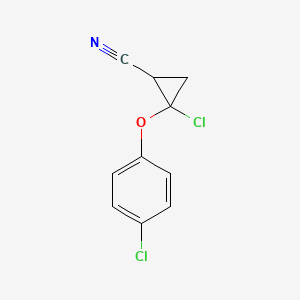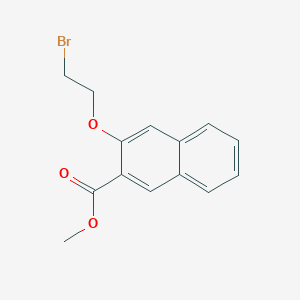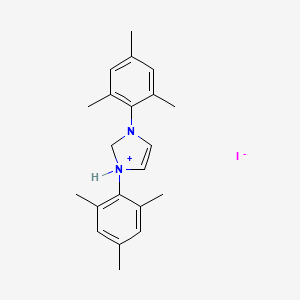
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions, a methyl group at the 2 position, and a carbonitrile group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable fluorinated phenol derivative, the compound can be synthesized through a series of reactions including halogenation, nitrile formation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups within the molecule.
Substitution: The fluorine atoms and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid
- 5,7-Difluoro-2-methyl-1-benzofuran-3-amine
Uniqueness
5,7-Difluoro-2-methyl-1-benzofuran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the nitrile group can enhance its stability, reactivity, and potential biological activity compared to other benzofuran derivatives.
Properties
CAS No. |
826990-60-7 |
|---|---|
Molecular Formula |
C10H5F2NO |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5,7-difluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5F2NO/c1-5-8(4-13)7-2-6(11)3-9(12)10(7)14-5/h2-3H,1H3 |
InChI Key |
ABGFAAKIWZSAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)


![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-, methyl ester](/img/structure/B14229199.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
